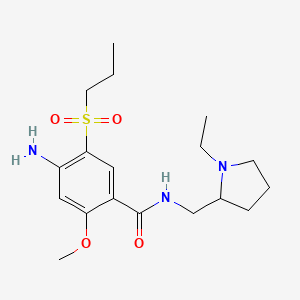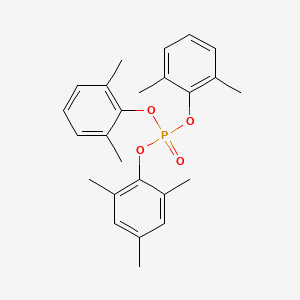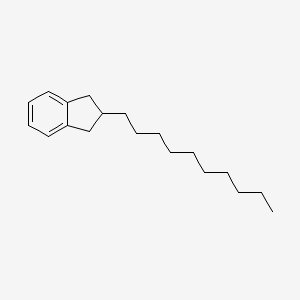![molecular formula C22H38ClNO B14459767 N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride CAS No. 70579-05-4](/img/structure/B14459767.png)
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is a quaternary ammonium compound with a long alkyl chain and a formyl group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldodecylamine with 4-(chloromethyl)benzaldehyde. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: N-[(4-Carboxyphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride.
Reduction: N-[(4-Hydroxymethylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a phase transfer catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties due to its quaternary ammonium structure, which can disrupt microbial cell membranes.
Medicine: Potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Employed in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The formyl group can also participate in chemical reactions with cellular components, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant with a similar long alkyl chain and quaternary ammonium structure.
Dodecylbenzenesulfonic acid: A surfactant with a long alkyl chain and a benzene ring, but with a sulfonic acid group instead of a quaternary ammonium group.
Uniqueness
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is unique due to the presence of the formyl group, which allows for additional chemical modifications and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
70579-05-4 |
|---|---|
Molecular Formula |
C22H38ClNO |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
dodecyl-[(4-formylphenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H38NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-23(2,3)19-21-14-16-22(20-24)17-15-21;/h14-17,20H,4-13,18-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GBLDMGAOFNHPTF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)C=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


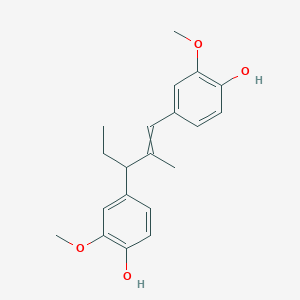
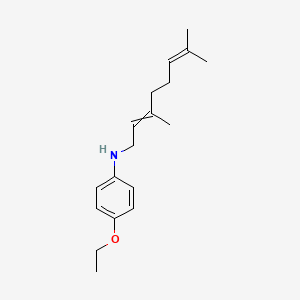
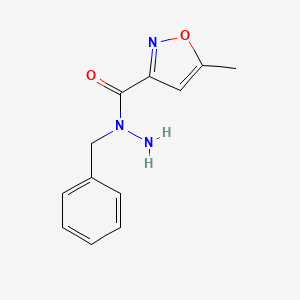
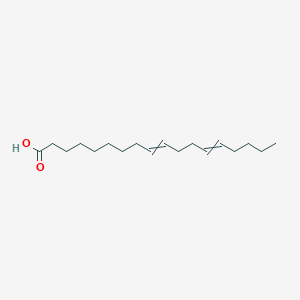

![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)




